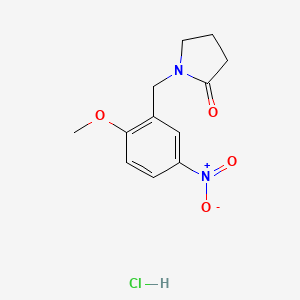

1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride

描述

1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-one hydrochloride is a nitrogen-containing heterocyclic compound characterized by a pyrrolidin-2-one core substituted with a 2-methoxy-5-nitrobenzyl group. As a hydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form.

属性

IUPAC Name |

1-[(2-methoxy-5-nitrophenyl)methyl]pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4.ClH/c1-18-11-5-4-10(14(16)17)7-9(11)8-13-6-2-3-12(13)15;/h4-5,7H,2-3,6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZNHTAKRNTDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])CN2CCCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 2-Methoxy-5-nitropyridine

A critical intermediate for the benzyl moiety is 2-methoxy-5-nitropyridine, synthesized via nucleophilic substitution of 2-chloro-5-nitropyridine with sodium methylate in methanol under reflux conditions:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 2-chloro-5-nitropyridine + sodium methylate in methanol | Reflux 1-2 hours |

| 2 | Removal of methanol under reduced pressure | Concentrated residue |

| 3 | Addition of ice-cold water to precipitate product | Light brown needle crystals |

| 4 | Filtration, washing with cold water, drying | 2-methoxy-5-nitropyridine (98.78% purity, 96.49% yield) |

This method is efficient and environmentally friendly, providing high purity and yield.

Reduction to 2-Methoxy-5-aminopyridine

The nitro group is reduced to an amino group by catalytic hydrogenation:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 2-methoxy-5-nitropyridine + 10% Pd/C catalyst + H2 gas | 60°C, 1 hour |

| 2 | Filtration to remove catalyst | Purified solution |

| 3 | Extraction with ethylene dichloride and water wash | Removal of impurities |

| 4 | Concentration and drying | 2-methoxy-5-aminopyridine (98.93% purity, 92.55% yield) |

This step ensures high purity of the amine intermediate necessary for further functionalization.

Coupling with Pyrrolidin-2-one and Formation of Hydrochloride Salt

The coupling of the 2-methoxy-5-nitrobenzyl group with pyrrolidin-2-one typically involves alkylation of the nitrogen atom of pyrrolidin-2-one with a benzyl halide derivative under controlled conditions. Although specific details for this exact compound are limited in the provided sources, analogous methods from pyrrolidin-2-one chemistry suggest:

- Use of a benzyl halide or activated benzyl derivative (e.g., benzyl chloride or bromide) of 2-methoxy-5-nitrobenzyl

- Reaction in an aprotic solvent such as dichloromethane or dimethylformamide

- Base catalysis (e.g., potassium carbonate or sodium hydride) to deprotonate the pyrrolidin-2-one nitrogen

- Subsequent formation of the hydrochloride salt by treatment with HCl gas or hydrochloric acid in an appropriate solvent

A related synthetic approach for pyrrolidin-2-one derivatives involves refluxing with acetic acid or base-mediated cyclization followed by salt formation.

Reaction Conditions and Yields Summary

| Step | Reagents/Conditions | Purity (%) | Yield (%) |

|---|---|---|---|

| Nucleophilic substitution (methoxylation) | 2-chloro-5-nitropyridine, sodium methylate, reflux in methanol | 98.78 | 96.49 |

| Catalytic hydrogenation (nitro reduction) | Pd/C catalyst, H2 gas, 60°C, 1 hour | 98.93 | 92.55 |

| Coupling with pyrrolidin-2-one | Benzyl halide derivative, base, aprotic solvent | Not specified | Not specified |

| Hydrochloride salt formation | Treatment with HCl | Not specified | Not specified |

化学反应分析

1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride has a wide range of scientific research applications:

Chemistry: Used as a photosensitive protecting group in organic synthesis.

Biology: Employed in the study of neurotransmitter functions and interactions.

Medicine: Investigated for its potential therapeutic applications in neurological disorders.

Industry: Utilized in the development of advanced materials and chemical processes

作用机制

The mechanism of action of 1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride involves its role as a photosensitive protecting group. Upon exposure to light, the compound undergoes a photochemical reaction that releases the protected neurotransmitter, allowing it to interact with its molecular targets and pathways.

相似化合物的比较

Structural and Electronic Features

The following table highlights key structural differences and similarities between 1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-one hydrochloride and selected analogs:

Key Observations:

- Methoxy groups in analogs (e.g., ) improve solubility but may reduce membrane permeability .

- Steric Considerations : Triazine-containing analogs () exhibit bulkier substituents, which may limit blood-brain barrier penetration but improve receptor selectivity .

- Hydrogen Bonding : The triazine moiety in and facilitates hydrogen bonding, a feature absent in the target compound, suggesting divergent binding modes.

Pharmacological and Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound improves solubility, similar to and . However, the nitro group may reduce solubility compared to amine-containing analogs (e.g., ) .

- Bioactivity : Triazine-containing analogs () demonstrate FFAR1/FFAR4 modulation, suggesting that the target compound’s nitro and methoxy groups could similarly influence receptor binding. The absence of a triazine ring may limit its affinity for these targets but expand selectivity for other pathways .

- Metabolic Stability : Nitro groups are prone to enzymatic reduction, which may shorten the target compound’s half-life compared to halogenated or triazine derivatives .

生物活性

1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-one hydrochloride (CAS No. 1332531-50-6) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₅ClN₂O₄

- Molecular Weight : 286.72 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a methoxy and nitro group, which are critical for its biological activity.

The exact mechanism of action for 1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-one hydrochloride remains to be fully elucidated. However, compounds with similar structural motifs often interact with various biological targets, including:

- Enzyme Inhibition : Many pyrrolidine derivatives act as enzyme inhibitors, impacting pathways involved in cell proliferation and apoptosis.

- Receptor Modulation : The presence of the nitro group may enhance binding affinity to certain receptors, potentially influencing neurotransmitter systems.

Biological Activities

Research has indicated several biological activities associated with 1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-one hydrochloride:

Anticancer Activity

Studies have reported that similar compounds exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. For example, a related compound demonstrated cytotoxicity against human glioblastoma cells by modulating cell cycle regulators and promoting apoptotic signaling pathways .

Antimicrobial Properties

The compound's structural elements suggest potential antimicrobial activity. Compounds with nitro groups are often evaluated for their ability to inhibit bacterial growth, particularly against resistant strains. Preliminary studies indicate that this compound may inhibit the growth of specific pathogens through mechanisms such as disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Neuropharmacological Effects

Given the pyrrolidine structure, there is potential for neuropharmacological effects. Research into related compounds has shown promise in treating neurological disorders by modulating neurotransmitter levels or acting on ion channels involved in neuronal excitability.

Case Studies and Research Findings

- Anticancer Study : A study investigated the effects of similar pyrrolidine derivatives on cancer cell lines, revealing that they could significantly reduce cell viability and induce apoptosis through caspase activation pathways .

- Antimicrobial Evaluation : In vitro tests demonstrated that compounds with similar structures exhibited potent activity against Gram-positive bacteria, suggesting that 1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-one hydrochloride may share these properties .

- Neuropharmacology : Research into pyrrolidine-based compounds has indicated potential use in treating epilepsy and other neurological conditions by modulating sodium channel activity .

Data Table: Summary of Biological Activities

常见问题

Q. What are the recommended synthetic routes for 1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-one hydrochloride, and how can reaction conditions be optimized for laboratory-scale preparation?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, outlines a protocol for synthesizing substituted pyrrolidinones using 2-fluorobenzaldehyde and dialkylamine under microwave-assisted conditions (150°C, 20 hours in DMF with K₂CO₃). Adapting this method, researchers can substitute 2-methoxy-5-nitrobenzyl chloride with pyrrolidin-2-one under similar conditions. Key optimizations include:

-

Solvent choice : DMF or DMSO for polar aprotic conditions.

-

Catalyst : Use K₂CO₃ or NaH to deprotonate the pyrrolidinone nitrogen.

-

Temperature : 120–150°C for 12–24 hours, monitored by TLC.

-

Work-up : Extract with ethyl acetate, wash with NH₄Cl to remove unreacted amines, and dry over MgSO₄ .

- Data Table :

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methoxy-5-nitrobenzyl chloride | DMF | 140 | 18 | ~85* | Adapted from |

| *Theoretical yield based on analogous reactions. |

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Focus on diagnostic peaks:

- Aromatic protons (2-methoxy-5-nitrobenzyl): δ ~7.5–8.5 ppm (doublets and triplets).

- Pyrrolidinone protons: δ ~3.3 ppm (N-CH₂), ~2.0 ppm (pyrrolidinone ring protons).

- IR : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and nitro group (NO₂) at ~1520 cm⁻¹.

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%).

- Elemental Analysis : Compare calculated vs. observed %N (expected ~7.5–8.0% based on ) .

Q. What are the key stability considerations for storing this compound, and how can degradation products be monitored?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at –20°C. Avoid prolonged exposure to moisture (hydrolysis risk) or heat (decomposition). emphasizes degradation risks for nitroaromatic compounds, leading to hazardous byproducts .

- Degradation Monitoring :

- Monthly HPLC checks for new peaks (e.g., nitro-to-amine reduction products).

- TLC (silica gel, ethyl acetate/hexane) to detect polar degradation species.

Advanced Research Questions

Q. How can contradictory NMR data between theoretical predictions and experimental results be resolved for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers) or solvent interactions. For example:

- Rotameric Splitting : The methoxy group may cause splitting in pyrrolidinone protons. Use variable-temperature NMR (VT-NMR) to coalesce peaks at higher temps.

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra ( shows DMSO-d₆ shifts due to hydrogen bonding) .

- DFT Calculations : Use software like Gaussian to simulate spectra and assign peaks .

Q. What strategies are effective in optimizing the microwave-assisted synthesis of related pyrrolidinone derivatives to improve yield and reduce side products?

- Methodological Answer :

- Microwave Parameters : Short pulses (5–10 minutes) at 150–180°C reduce decomposition.

- Catalyst Screening : Test K₂CO₃ vs. Cs₂CO₃ for base strength ( achieved 93% yield with K₂CO₃) .

- Additives : Add molecular sieves to absorb water and shift equilibrium toward product.

Q. How does the electronic environment of the methoxy and nitro substituents influence the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Nitro Group : Strong electron-withdrawing effect activates the benzyl position for nucleophilic attack.

- Methoxy Group : Ortho/para-directing but deactivating; may sterically hinder reactions.

- Experimental Validation : Compare reaction rates with analogs lacking nitro/methoxy groups ( shows nitro groups enhance electrophilicity in similar systems) .

Q. What computational methods are recommended to predict biological activity, and how do docking studies correlate with experimental results?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with nitroaromatic-binding sites).

- MD Simulations : Assess binding stability over 100 ns trajectories.

- Validation : Compare docking scores with in vitro assays (e.g., linked pyrrolidinone derivatives to antimicrobial activity via docking) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。